3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C11H12ClF3N2O and its molecular weight is 280.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Process : 3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine's synthesis involves chlorination and condensation processes. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, was achieved through successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine in DMF, yielding an overall yield of about 62% (Shen Li, 2012).
Structural Analysis : The compound has been used in the analysis of molecular structures. For instance, the study of the fungicide fluazinam, which shares a similar structure, involved analyzing dihedral angles and hydrogen bonds in its molecular structure (Youngeun Jeon et al., 2013).
Applications in Medicinal Chemistry
Glycine Transporter 1 Inhibitor : It has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This property is significant for neurological applications, as seen in the study of a structurally similar compound (Shuji Yamamoto et al., 2016).
Anticonvulsant Properties : The compound's derivatives have been studied for their potential anticonvulsant properties. For example, substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, which are structurally related, have been analyzed for their crystal structures and electronic properties in anticonvulsant drug development (Guy Georges et al., 1989).
Role in Synthesis of Other Compounds
- Building Block for Other Chemical Syntheses : It serves as a building block in the synthesis of various chemical compounds, such as the preparation of trifluoromethyl-substituted aminopyrroles (A. Khlebnikov et al., 2018).
- Intermediates in Pesticide Synthesis : The compound is used in the synthesis of pesticides, as evidenced by its role in the synthesis of various pyridine derivatives used in agrochemicals (Lu Xin-xin, 2006).
Properties
IUPAC Name |
3-chloro-2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-5-7(11(13,14)15)6-17-10(9)18-8-1-3-16-4-2-8/h5-6,8,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQXMXJTFKZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652740 | |
Record name | 3-Chloro-2-[(piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-80-1 | |
Record name | 3-Chloro-2-[(piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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